molecular formula C22H40BBrF3N B8251982 (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride

(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride

Cat. No.: B8251982
M. Wt: 466.3 g/mol
InChI Key: LTKHWUMYMOVWDP-UHFFFAOYSA-M
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Description

(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a bromophenyl group attached to a difluoroborane moiety, combined with tetrabutylazanium and fluoride ions. The unique structure of this compound imparts distinct chemical properties, making it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 4-bromophenylboronic acid with a fluorinating agent under controlled conditions. One common method involves the use of potassium fluoride in the presence of a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. The reaction proceeds through the formation of an intermediate difluoroborane complex, which is subsequently stabilized by the addition of tetrabutylazanium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Boronic acids and boranes are formed as major products.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to form stable carbon-boron bonds makes it valuable for constructing complex organic molecules .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of boron compounds allow for targeted delivery and selective destruction of cancer cells .

Industry

Industrially, the compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for applications in material science and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of bromophenyl and difluoroborane groups, along with the stabilizing tetrabutylazanium fluoride. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, medicine, and industry .

Properties

IUPAC Name

(4-bromophenyl)-difluoroborane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BBrF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHWUMYMOVWDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BBrF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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